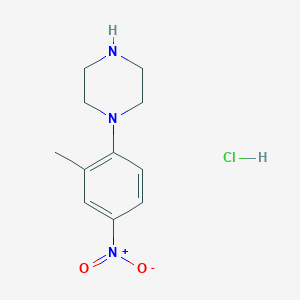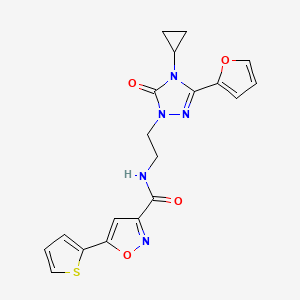![molecular formula C16H12F6N2O3S B2585477 N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477864-06-5](/img/structure/B2585477.png)
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent reactants. It would also include the conditions required for the reaction (temperature, pressure, catalyst, etc.) and the yield of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, Mass Spectrometry, etc., to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactivity of the compound. What other compounds can it react with? What are the products of such reactions? This can be studied using various experimental techniques .Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, stability, etc .科学的研究の応用
Antiarrhythmic Activity
Benzamides, including compounds with 2,5-bis(2,2,2-trifluoroethoxy)benzamide structures, have been synthesized and evaluated for their antiarrhythmic activity. A significant finding is the identification of potent compounds within this group that show oral antiarrhythmic activity in mice. Notably, flecainide acetate, derived from this category, has been extensively studied in animals and selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Antimicrobial Agents
Research into 2-phenylamino-thiazole derivatives, closely related to the chemical structure of interest, has produced compounds with significant antimicrobial activity. These molecules have shown potent effects against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Among these, certain compounds demonstrated superior growth inhibitory effects compared to reference drugs, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Material Science Applications
In the realm of material science, the synthesis of new polyamides incorporating semi-fluorinated and thiophene units has been explored. These polyamides exhibit excellent solubility in various organic solvents and possess high thermal stability. The research emphasizes the potential of such compounds in developing organo-soluble materials with significant molecular weights and thermal properties (Bera et al., 2012).
Electrochromic and Electrofluorescent Materials
Studies have also delved into electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing their excellent solubility and thermal stability. These materials exhibit reversible electrochromic characteristics and can undergo over 1000 cyclic switches, maintaining multicolor electrochromic properties. This research underlines the utility of these materials in applications requiring reversible color changes and fluorescence modulation (Sun et al., 2016).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) incorporating thiophene-based ligands have demonstrated remarkable luminescence sensing capabilities for environmental contaminants, including heavy metals and organic compounds. Furthermore, these MOFs have shown promise in the recyclable detection of contaminants and efficient trapping of pesticides, highlighting their potential in environmental monitoring and remediation (Zhao et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c17-15(18,19)8-26-10-3-4-13(27-9-16(20,21)22)12(6-10)14(25)24-23-7-11-2-1-5-28-11/h1-7H,8-9H2,(H,24,25)/b23-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQWXQJIONVIIZ-FINSYCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2585397.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)
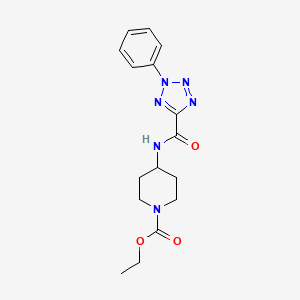
![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
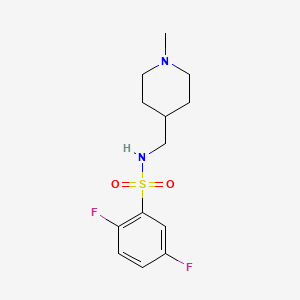
![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)
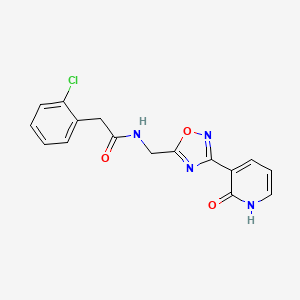
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
